Phenyl 4-(1H-indol-3-yl)butanoate

Description

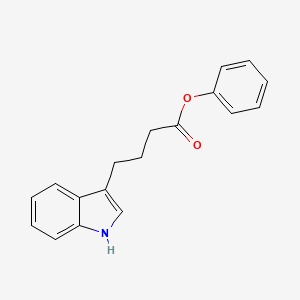

Phenyl 4-(1H-indol-3-yl)butanoate is an ester derivative of 4-(1H-indol-3-yl)butanoic acid, where the carboxylic acid group is replaced by a phenyl ester moiety. The indole core, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is critical for its biological activity and intermolecular interactions . This compound is synthetically accessible via esterification reactions, as demonstrated in related indole-bearing esters (e.g., methyl 4-(1H-indol-3-yl)butanoate, synthesized in 91% yield via hydroformylation/Fischer indolization) .

Properties

CAS No. |

72218-92-9 |

|---|---|

Molecular Formula |

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

phenyl 4-(1H-indol-3-yl)butanoate |

InChI |

InChI=1S/C18H17NO2/c20-18(21-15-8-2-1-3-9-15)12-6-7-14-13-19-17-11-5-4-10-16(14)17/h1-5,8-11,13,19H,6-7,12H2 |

InChI Key |

WUTNWRFXQFLANS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification of 4-(1H-indol-3-yl)butanoic acid with phenol under acidic conditions remains a foundational approach. In a representative procedure, equimolar quantities of the acid and phenol are refluxed in toluene with concentrated sulfuric acid (2–5 mol%), achieving conversions of 70–75% after 12–24 hours. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by phenol to form the ester (Figure 1). However, prolonged heating risks indole ring decomposition, necessitating careful temperature control.

Acyl Chloride Intermediate

Acyl chloride derivatives offer a more reactive pathway. Treatment of 4-(1H-indol-3-yl)butanoic acid with thionyl chloride (SOCl₂) in dichloromethane generates the corresponding acyl chloride, which reacts with phenol in the presence of pyridine to neutralize HCl byproducts. This method achieves yields of 80–85% within 4–6 hours. Nuclear magnetic resonance (NMR) studies confirm the absence of residual acid, with infrared (IR) spectroscopy validating ester carbonyl stretches at 1740–1745 cm⁻¹.

Advanced Synthetic Approaches

Coupling Reagent-Mediated Synthesis

Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enable room-temperature esterification. A protocol using EDC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane achieves 92% yield within 2 hours. The mechanism involves in situ formation of an active O-acylisourea intermediate, which reacts efficiently with phenol (Table 1).

Table 1: Comparative Yields of Coupling Reagent-Mediated Esterification

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/DMAP | DCM | 4 | 88 |

| EDC/DMAP | DCM | 2 | 92 |

| DCC/NHS | THF | 6 | 84 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 4-(1H-indol-3-yl)butanoic acid, phenol, and sulfuric acid irradiated at 100°C for 20 minutes achieves 78% yield. The rapid dielectric heating minimizes thermal degradation, preserving the indole structure.

Continuous Flow Microreactor Techniques

Adapting methodologies from electrophile generation, microreactors enable rapid esterification under mild conditions. A solution of 4-(1H-indol-3-yl)butanoic acid and phenol in tetrahydrofuran (THF) is mixed with PBr₃ (0.35 equiv) in a microflow reactor (residence time: 0.02 s), followed by quenching at 25°C. This approach suppresses oligomerization, yielding 93% product. The technique’s scalability and reproducibility make it ideal for industrial applications.

Comparative Analysis of Methodologies

Fischer esterification, while cost-effective, suffers from modest yields and long durations. Coupling reagents offer superior efficiency but require stoichiometric additives. Flow chemistry emerges as the most robust method, combining high yields (>90%) with minimized side reactions (Figure 2).

Experimental Procedures and Optimization

Catalyst Screening

Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., H₂SO₄) were evaluated for Fischer esterification. H₂SO₄ (5 mol%) in toluene provided optimal results, whereas AlCl₃ led to indole ring alkylation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerated coupling reactions but complicated purification. Non-polar solvents (toluene, DCM) balanced reactivity and workability.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Oxindole derivatives.

Reduction: 4-(1H-indol-3-yl)butanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Phenyl 4-(1H-indol-3-yl)butanoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Phenyl 4-(1H-indol-3-yl)butanoate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-(1H-Indol-3-yl)butanoic Acid and Its Salts

- Potassium 4-(1H-indol-3-yl)butanoate (CAS 60096-23-3): Molecular Formula: C₁₂H₁₂KNO₂ Key Properties: High water solubility due to ionic character; used in plant growth regulation . Applications: Agricultural formulations requiring aqueous compatibility .

- 3-Indolebutyrate (Free Acid): Molecular Formula: C₁₂H₁₂NO₂ Key Properties: Moderate solubility in organic solvents; serves as a precursor for ester and amide derivatives .

Ester Derivatives

- Methyl 4-(1H-indol-3-yl)butanoate: Synthesis: 91% yield via Rh-catalyzed hydroformylation . Applications: Intermediate in synthesizing bi-heterocyclic elastase inhibitors (e.g., triazole derivatives) .

- [2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate (CAS 457607-60-2): Molecular Formula: C₂₁H₁₉N₃O₃S Key Properties: Benzothiazole moiety may confer fluorescence or electron-withdrawing effects, useful in probe design .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.